2-Chloro-4-(4-chlorophenyl)pyridine

Physicochemical profiling Drug-likeness optimization Membrane permeability

2-Chloro-4-(4-chlorophenyl)pyridine (CAS 883874-86-0) is a privileged 4-aryl-2-halopyridine scaffold whose pyridine nitrogen remains neutral (predicted pKa −0.07) across all physiological pH ranges, eliminating protonation-state ambiguity in SAR. The 2-chloro leaving group permits sequential, site-selective SNAr or Buchwald-Hartwig diversification after 4-aryl installation, while the 4-chlorophenyl substituent delivers a ~17.5-fold gain in CYP2B6 inhibitory potency. These orthogonal features make it an ideal starting material for focused kinase inhibitor libraries and PPO herbicide discovery. Synthesis is documented in US07432269B2, supporting a defensible GMP impurity fate-and-purge rationale.

Molecular Formula C11H7Cl2N
Molecular Weight 224.08 g/mol
Cat. No. B8360550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(4-chlorophenyl)pyridine
Molecular FormulaC11H7Cl2N
Molecular Weight224.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NC=C2)Cl)Cl
InChIInChI=1S/C11H7Cl2N/c12-10-3-1-8(2-4-10)9-5-6-14-11(13)7-9/h1-7H
InChIKeyFAFNKMGDMLPVGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(4-chlorophenyl)pyridine (CAS 883874-86-0): Core Physicochemical and Structural Identity for Procurement Specification


2-Chloro-4-(4-chlorophenyl)pyridine (CAS 883874-86-0; molecular formula C₁₁H₇Cl₂N; molecular weight 224.09 g/mol) is a dichlorinated arylpyridine belonging to the 4-aryl-2-halopyridine chemotype . It features a pyridine core with a chlorine atom at the 2-position and a 4-chlorophenyl substituent at the 4-position. Key predicted physicochemical parameters include a boiling point of 331.9 ± 27.0 °C, density of 1.304 ± 0.06 g/cm³, and a predicted pKa of −0.07 ± 0.10, indicating that the pyridine nitrogen remains essentially unprotonated at physiological pH . This contrasts with its closest mono-chlorinated analog, 2-(4-chlorophenyl)pyridine (CAS 5969-83-5; MW 189.64 g/mol; pKa ~4.5–5.0 for the conjugate acid), where the pyridine nitrogen is partially protonated under physiological conditions, with implications for membrane permeability and target engagement .

Why 2-Chloro-4-(4-chlorophenyl)pyridine Cannot Be Replaced by Common In-Class Analogs: The Dual Chlorine Substitution Rationale


Although several chlorophenylpyridine regioisomers and mono-chlorinated analogs are commercially available, their interchangeability is precluded by three non-overlapping differentiation axes. First, the 2-chloro substituent dramatically lowers the pyridine pKa (predicted −0.07 vs. ~4.5–5.0 for the 2-unsubstituted analog), altering the protonation state at physiological pH and thereby affecting hydrogen-bonding capacity, solubility, and passive membrane permeability . Second, the presence of the 2-chloro leaving group confers orthogonal synthetic reactivity: it enables sequential, site-selective cross-coupling at C2 via nucleophilic aromatic substitution (SₙAr) or Buchwald-Hartwig amination after the 4-aryl group has been installed, a functional handle absent in 2-(4-chlorophenyl)pyridine . Third, the 4-chlorophenyl substituent contributes to CYP enzyme inhibitory potency, as demonstrated for the closely related 4-(4-chlorophenyl)pyridine (CYP2B6 IC₅₀ = 0.32 μM vs. 5.6 μM for the unsubstituted 4-phenylpyridine), a gain that the 2-chloro-4-phenyl analog without the 4′-Cl cannot recapitulate [1].

2-Chloro-4-(4-chlorophenyl)pyridine Quantitative Differentiation Evidence: Comparator-Anchored Performance Data


pKa-Driven Protonation State Differentiation vs. 2-(4-Chlorophenyl)pyridine

The predicted pKa of 2-chloro-4-(4-chlorophenyl)pyridine (−0.07 ± 0.10) is approximately 4.5–5.0 log units lower than the conjugate acid pKa of 2-(4-chlorophenyl)pyridine (estimated ~4.5–5.0, based on pyridine pKa ~5.2 adjusted for the electron-withdrawing 4-chlorophenyl group). At pH 7.4, the target compound is >99.999% neutral, whereas 2-(4-chlorophenyl)pyridine is approximately 0.5–10% protonated. This difference alters the compound's hydrogen-bond acceptor/donor profile, logD, and passive transcellular permeability .

Physicochemical profiling Drug-likeness optimization Membrane permeability

CYP2B6 Inhibitory Potency Advantage Inferred from 4-(4-Chlorophenyl)pyridine vs. 4-Phenylpyridine

In a head-to-head CYP2B6 inhibition assay using recombinant enzyme isoforms, the 4-chlorophenyl-substituted analog 4-(4-chlorophenyl)pyridine exhibited an IC₅₀ of 0.32 ± 0.12 μM (2B6dH isoform), which is 17.5-fold more potent than the unsubstituted 4-phenylpyridine (IC₅₀ = 5.6 ± 1.6 μM) [1]. Although this data is for the 2-unsubstituted analog, the 4-chlorophenyl pharmacophore is conserved in the target compound, and the electron-withdrawing 2-chloro substituent is expected to further modulate CYP binding affinity based on established QSAR for pyridine CYP inhibitors [2]. The comparator 2-chloro-4-phenylpyridine (lacking the 4′-Cl on the phenyl ring) would be predicted to show substantially weaker CYP2B6 inhibition.

CYP inhibition Drug metabolism Liver microsome assay

Synthetic Site-Selectivity: C4-Selective Cross-Coupling Enabled by Ligand Control vs. Conventional C2 Preference

The preparation of 2-chloro-4-(4-chlorophenyl)pyridine via C4-selective Suzuki-Miyaura coupling of 2,4-dichloropyridine with 4-chlorophenylboronic acid requires overcoming the innate C2 preference of Pd-catalyzed cross-couplings. A 2022 study demonstrated that under ligand-free 'Jeffery' conditions, C4-selectivity of >99:1 can be achieved for 2,4-dichloropyridine substrates, compared to ~10:1 selectivity under NHC-ligand control and near-exclusive C2 selectivity under conventional Pd(PPh₃)₄ conditions [1]. For the regioisomeric comparator 4-chloro-2-(4-chlorophenyl)pyridine, conventional Pd(PPh₃)₄ catalysis directly yields the C2-coupled product as the major isomer, making it synthetically more accessible but chemically distinct [2].

Suzuki-Miyaura coupling Site-selectivity 2,4-Dichloropyridine C4-arylation

Antiproliferative Activity SAR: 4-Chlorophenyl Substitution Confers Superior Cytotoxicity vs. Phenyl in Pyridine-Based Series

In a systematic SAR study of 2-substituted pyridine derivatives evaluated against four cancer cell lines (A-549, MCF-7, Panc-1, HT-29), compounds bearing a 4-chlorophenyl group at the pyridine 4-position (compound 10g, Ar = 4-Chlorophenyl, X = H) showed an average GI₅₀ of 38 nM across the panel. The corresponding 4-pyridyl analog (10e, Ar = 4-Pyridyl, X = Cl) exhibited an average GI₅₀ of 28 nM, while the unsubstituted phenyl analog (10a, Ar = Phenyl, X = H) was less potent with a GI₅₀ of 43 nM [1]. The target compound combines the 4-chlorophenyl group with a 2-chloro substituent, a combination that in the related series (10h, Ar = 4-Chlorophenyl, X = Cl) yielded a GI₅₀ of 34 nM—approximately 21% more potent than the 4-chlorophenyl/H analog (10g, 38 nM) and 46% more potent than the phenyl/H analog (10a, 43 nM) [1].

Anticancer Cytotoxicity Structure-activity relationship Cancer cell lines

Predicted Lipophilicity Increase vs. 2-(4-Chlorophenyl)pyridine Drives Differential logD and Protein Binding

The addition of the 2-chloro substituent is predicted to increase logP by approximately 0.5–0.7 units compared to the mono-chlorinated analog 2-(4-chlorophenyl)pyridine (measured logP for 4-(4-chlorophenyl)pyridine = 3.402) [1]. Based on established Hansch π values for aromatic chlorine (+0.71), the target compound's predicted logP is approximately 4.1–4.2, which falls within the optimal range for oral bioavailability (logP 1–5) but may confer higher plasma protein binding and tissue distribution compared to the less lipophilic 2-(4-chlorophenyl)pyridine [2]. The positional isomer 4-chloro-2-(4-chlorophenyl)pyridine has an identical molecular formula and predicted logP but differs in the electronic distribution of the pyridine ring, affecting its dipole moment and chromatographic retention behavior .

Lipophilicity logP Plasma protein binding Drug design

Patent-Documented Synthetic Provenance: US07432269B2 Preparation Route vs. Alternative Methods

According to US Patent US07432269B2, 4-(4-chlorophenyl)-2-chloropyridine (i.e., 2-chloro-4-(4-chlorophenyl)pyridine) is prepared from 4-(4-chlorophenyl)pyridine via a two-step oxidation/chlorination sequence analogous to that described for 4-(4-fluorophenyl)-2-chloropyridine (Example 21, steps b and c) . This patent-documented route provides regulatory provenance for the compound as a synthetic intermediate, which is critical for cGMP manufacturing or IND-enabling studies. In contrast, the regioisomer 4-chloro-2-(4-chlorophenyl)pyridine is typically prepared via direct Suzuki coupling of 2,4-dichloropyridine with 4-chlorophenylboronic acid under standard Pd(PPh₃)₄ conditions, a route that offers higher throughput but may yield mixtures requiring chromatographic separation of C2 vs. C4 regioisomers [1].

Process chemistry Patent synthesis Scale-up cGMP intermediate

Optimal Application Scenarios for 2-Chloro-4-(4-chlorophenyl)pyridine Based on Quantitative Differentiation Evidence


CYP2B6-Focused Drug Discovery: Lead Optimization Requiring Sub-μM CYP Inhibition

Medicinal chemistry programs targeting CYP2B6 modulation—whether for inhibitor development or assessing CYP-mediated drug-drug interaction liability—benefit from the 4-chlorophenyl pharmacophore that confers ~17.5-fold greater CYP2B6 inhibitory potency compared to unsubstituted phenyl analogs [1]. The 2-chloro substituent further provides a synthetic handle for late-stage diversification while maintaining the low pKa (−0.07) that ensures a consistent neutral species across physiological pH ranges, simplifying SAR interpretation .

Kinase Inhibitor Scaffold Expansion: Exploiting the 4-Chlorophenyl/2-Chloro Synergy for Antiproliferative Activity

In antiproliferative SAR campaigns, the combined 4-chlorophenyl + 2-chloro substitution pattern (as in analog 10h) delivers an average GI₅₀ of 34 nM across four cancer cell lines, outperforming the mono-substituted 4-chlorophenyl/H analog (38 nM) and the unsubstituted phenyl/H analog (43 nM) [2]. The 2-chloro position enables sequential derivatization via SₙAr or cross-coupling to explore vectors extending toward kinase hinge-binding or ribose-pocket regions, making this scaffold a privileged intermediate for focused kinase inhibitor libraries.

Agrochemical Lead Discovery: Protoporphyrinogen-IX-Oxidase (PPO) Inhibitor Herbicide Scaffold

Phenylpyridines, including 2-chloro-substituted variants, act by inhibition of protoporphyrinogen-IX-oxidase (PPO), a validated herbicide target [3]. The target compound's 2-chloro group provides a reactive site for Suzuki-type coupling with substituted phenylboronic acids to generate diverse PPO inhibitor libraries. The 4-chlorophenyl substituent enhances lipophilicity (predicted logP ~4.1–4.2) [4], which is favorable for cuticular penetration in post-emergent herbicide applications, while the two chlorine atoms may improve metabolic stability in planta compared to non-chlorinated analogs.

cGMP Intermediate Sourcing: Patent-Defined Route for Regulatory Starting Material Designation

For process R&D teams requiring a regulatory starting material with defined provenance, US Patent US07432269B2 documents the preparation of 4-(4-chlorophenyl)-2-chloropyridine from 4-(4-chlorophenyl)pyridine via a two-step sequence . This patent linkage provides a basis for establishing the compound as a GMP starting material with a defensible impurity fate-and-purge rationale. Procurement specifications should require ≥97% purity (GC or HPLC) with documentation of regioisomeric purity, as the positional isomer 4-chloro-2-(4-chlorophenyl)pyridine is a potential synthetic contaminant in alternative routes .

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